molecular formula C11H17NO B1267993 2-[(Butylamino)methyl]phenol CAS No. 62498-73-1

2-[(Butylamino)methyl]phenol

Cat. No.: B1267993
CAS No.: 62498-73-1
M. Wt: 179.26 g/mol
InChI Key: PONJIBXMJRAIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Phenolic Amines in Coordination Chemistry and Organic Synthesis

Phenolic amines are crucial building blocks in both coordination chemistry and organic synthesis. In coordination chemistry, the presence of both a "hard" phenolate (B1203915) oxygen donor and a "softer" amino nitrogen donor allows these molecules to act as versatile ligands, forming stable complexes with a wide range of metal ions. researchgate.net The geometry and electronic properties of these complexes can be fine-tuned by modifying the structure of the phenolic amine ligand.

In organic synthesis, phenolic amines are valuable intermediates. The amino group can be a handle for further functionalization, while the phenolic hydroxyl group can direct reactions to specific positions on the aromatic ring and participate in various coupling reactions. acs.org Acetylation, for instance, is a common reaction used to protect the amine and phenol (B47542) functionalities. acs.org

Historical Context of Aminomethylation Reactions Involving Phenols

The primary method for synthesizing 2-[(Butylamino)methyl]phenol and other phenolic amines is the Mannich reaction. wikipedia.org This classic three-component condensation reaction, named after Carl Mannich, involves an active hydrogen compound (in this case, phenol), formaldehyde (B43269), and a primary or secondary amine (butylamine). wikipedia.orgresearchgate.net The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and attacks the electron-rich phenol ring, typically at the ortho position to the hydroxyl group. The Mannich reaction is a powerful tool for C-C and C-N bond formation in a single step. researchgate.net

Research Trajectories and Potential Applications of this compound in Chemical Sciences

Research into this compound and related compounds is exploring several promising avenues. One significant area is their use as ligands for catalytic applications. Metal complexes of phenolic amines have shown potential in various catalytic processes. researchgate.net Another area of interest is their application as additives in industrial products, such as lubricants, where they can function as antioxidants and dispersants. google.com Furthermore, the structural motif of phenolic amines is found in various biologically active molecules, suggesting potential for investigation in medicinal chemistry.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
IUPAC Name This compound
CAS Number 62498-73-1
XLogP3 2.2
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 4

This data is sourced from PubChem. nih.gov

Spectroscopic Data for this compound

Spectrum TypeKey Features
¹³C NMR Data available in spectral databases. nih.gov
IR Characteristic peaks for O-H, N-H, and C-H bonds are expected. The intra-hydrogen bonding between the phenolic OH and the nitrogen can cause a shift in the OH stretching frequency to a lower wavenumber. nih.govresearchgate.net

Research Findings on a Related Compound: 2-((E)-(tert-butylimino)methyl)phenol

While specific detailed research on this compound is not extensively published, studies on the closely related Schiff base, 2-((E)-(tert-butylimino)methyl)phenol, provide valuable insights into the coordination chemistry of such ligands. In a study involving lanthanide complexes, this ligand was found to coordinate to the metal center through the phenolate oxygen atom. The resulting complexes exhibited different coordination geometries depending on the metal salt used. For example, with nitrate (B79036) salts, nine-coordinate complexes were formed, while with chloride salts, octahedral geometries were observed. This demonstrates the versatility of phenolic amines and their Schiff base derivatives in forming a variety of coordination compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(butylaminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-3-8-12-9-10-6-4-5-7-11(10)13/h4-7,12-13H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONJIBXMJRAIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333174
Record name Phenol, 2-[(butylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62498-73-1
Record name Phenol, 2-[(butylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Butylamino Methyl Phenol and Its Structural Analogs

Optimized Mannich Reaction Protocols for Phenol (B47542) Aminomethylation

The Mannich reaction is a classic three-component condensation that involves an active hydrogen compound (in this case, phenol), formaldehyde (B43269), and a primary or secondary amine (butylamine). researchgate.netwikipedia.org The reaction leads to the formation of a β-amino carbonyl compound, known as a Mannich base. wikipedia.org

The synthesis of o-aminomethyl phenols, such as 2-[(butylamino)methyl]phenol, is efficiently achieved through multi-component reactions (MCRs). These reactions, where multiple reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued for their atom economy and operational simplicity. nih.govmdpi.com The Mannich reaction is a prime example of an MCR for the aminomethylation of phenols. researchgate.net

In a typical procedure for synthesizing this compound, phenol is reacted with formaldehyde and butylamine (B146782). The reaction can be carried out under various conditions, including solvent-free and catalyst-free systems, which are environmentally benign and cost-effective. thieme-connect.com The direct nature of this one-pot synthesis allows for the efficient formation of the target molecule.

Table 1: Example of a Multi-Component Synthesis of an o-Aminomethyl Phenol Analog

Reactant 1Reactant 2Reactant 3ProductConditionsYield
PhenolBenzaldehyde2-Aminopyridine2-[Phenyl(pyridin-2-ylamino)methyl]phenol80°C, Solvent-freeGood to High nih.gov

This table illustrates a similar multi-component reaction for the synthesis of a structurally related aminomethyl phenol, highlighting the versatility of this approach.

The mechanism of the Mannich reaction involving phenols is complex and can proceed through different pathways, influencing the product distribution.

The initial step in the Mannich reaction is the formation of an electrophilic iminium ion from the reaction of the amine (butylamine) and formaldehyde. wikipedia.orgorganicchemistrytutor.com This iminium ion, specifically N-methylenebutylamine in this case, is a key reactive intermediate.

Alternatively, primary amines like butylamine can react with formaldehyde to form 1,3,5-trialkyl-hexahydro-1,3,5-triazines. These triazines can exist in equilibrium with the corresponding N-methylenealkylamines and can serve as a source of the reactive iminium species required for the aminomethylation of phenol. The specific pathway and the role of these intermediates can be influenced by the reaction conditions.

The reaction of the iminium ion with phenol leads to the formation of the desired o-hydroxybenzylamine, this compound. However, several side reactions can occur, leading to the formation of by-products.

Benzoxazines: In the presence of excess formaldehyde, the initially formed o-hydroxybenzylamine can react further to form a 1,3-benzoxazine derivative. This occurs through the reaction of the secondary amine functionality of the product with another molecule of formaldehyde, followed by cyclization with the phenolic hydroxyl group.

Benzyldiamines: Another potential by-product is a benzyldiamine, which can arise from the reaction of the iminium ion with another molecule of the amine instead of the phenol.

The formation of these intermediates and by-products is a critical consideration in optimizing the synthesis of this compound, as it directly impacts the yield and purity of the desired product. Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the monosubstituted o-hydroxybenzylamine.

The outcome of the Mannich reaction is highly dependent on the reaction conditions.

Solvent Systems: The choice of solvent can significantly impact the reaction rate and selectivity. While some Mannich reactions are performed in protic solvents like ethanol (B145695) or water, others benefit from aprotic solvents or even solvent-free conditions. thieme-connect.com Solvent-free reactions are often preferred for their environmental benefits and can sometimes lead to higher yields and selectivity. nih.gov

Temperature: Temperature is a critical parameter that influences the rate of reaction and the formation of by-products. Higher temperatures can accelerate the reaction but may also promote the formation of undesired side products. For instance, in some multi-component reactions, a specific temperature, such as 80°C, has been found to be optimal for achieving high yields. nih.gov Optimization studies often involve screening a range of temperatures to find the ideal balance between reaction time and product purity.

Table 2: Effect of Reaction Conditions on a Representative Mannich-type Reaction

CatalystSolventTemperature (°C)Time (h)Yield (%)
NoneNone150-160-High thieme-connect.com
PPh3NoneRoom Temp-Excellent researchgate.net
ProlineDMSORoom Temp<5>90% sci-hub.cat

This table provides examples from related Mannich reactions, demonstrating how different catalysts, solvents, and temperatures can be employed to optimize the synthesis of β-amino carbonyl compounds.

Mechanistic Investigations of Mannich Reaction Pathways

Role of N-Methylenealkylamines and 1,3,5-Trialkyl-hexahydro-1,3,5-triazines

Catalytic Approaches in the Synthesis of Phenolic Amines

To enhance the efficiency and selectivity of the Mannich reaction for producing phenolic amines, various catalytic systems have been developed. These catalysts can be acidic or basic and can be used in homogeneous or heterogeneous systems. mdpi.comresearchgate.net For instance, proline and its derivatives have been successfully used as organocatalysts in asymmetric three-component Mannich reactions, offering a route to enantiomerically enriched products. sci-hub.cat The use of catalysts can lead to milder reaction conditions, shorter reaction times, and improved yields by favoring the desired reaction pathway and minimizing side reactions. researchgate.net Research in this area continues to explore novel and more efficient catalysts for the synthesis of this compound and its analogs.

Application of Heterogeneous Catalysts (e.g., Mesoporous Molecular Sieves)

Heterogeneous catalysts are prized in chemical synthesis for their ease of separation from the reaction mixture, which allows for catalyst recycling and reduces product contamination. researchgate.net Mesoporous molecular sieves, such as those of the MCM-41 and SBA-15 types, have emerged as highly effective solid acid catalysts for various organic transformations, including the alkylation and aminomethylation of phenols. rsc.orggoogle.com.uygoogle.com

The high surface area and tunable acidic properties of these materials play a crucial role in their catalytic activity. acs.org For instance, the acidic sites within the mesoporous structure can activate the reactants, facilitating the carbon-carbon bond formation characteristic of the Mannich reaction. rsc.org Research has demonstrated the use of aluminosilicate (B74896) molecular sieves like HAlMCM-41 as effective catalysts for the alkylation of p-cresol (B1678582) with tert-butanol, a reaction analogous to the aminomethylation process. google.com In this case, the catalyst's environmental friendliness, high conversion rate, and good selectivity were notable advantages. google.com

The application of these catalysts can be seen in the synthesis of various phenol derivatives. The data below illustrates the use of different heterogeneous catalysts in reactions related to the formation of structural analogs of this compound.

CatalystPhenol SubstrateAmine/Alkylating AgentProductKey FindingReference
GO–Cu₇S₄ NPsPhenol derivativesN,N-dimethylbenzylaminesortho-Aminomethylated phenolsHighly efficient and reusable catalyst for ortho-selective C-H aminomethylation. rsc.org
HAlMCM-41p-Methylphenoltert-Butanol2-tert-Butyl-4-methylphenolEnvironmentally friendly process with high conversion and selectivity at low temperatures. google.com
Acidic Molecular SievesNaphtholAllylic alcoholα-C alkylated naphtholSieves were crucial for the activation and generation of the π-allyl nickel species. rsc.org

Homogeneous Catalysis for Selective Aminomethylation (e.g., Copper(I) Chloride Catalysis)

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity under mild reaction conditions. researchgate.net Copper salts, in particular, have been extensively studied as catalysts for the aminomethylation of phenols. nih.govnih.gov Copper(I) and Copper(II) complexes can efficiently catalyze the ortho-selective C-H functionalization of phenols to produce aminomethyl derivatives. nih.govmdpi.com

Copper(I) chloride (CuCl) has been identified as a highly effective catalyst for coupling reactions. orgchemres.org In the context of the Mannich reaction, copper catalysts facilitate the formation of the key electrophilic iminium ion intermediate, which then reacts selectively at the ortho-position of the phenol. This ortho-selectivity is often attributed to the formation of a six-membered transition state involving the copper center, the phenolic hydroxyl group, and the incoming electrophile. nih.gov

Studies have shown that copper-catalyzed Mannich-type reactions can proceed smoothly, often in greener solvents like water, and can tolerate a wide variety of functional groups on the substrates. researchgate.netorgchemres.org For example, dipyridine copper chloride has been used as an efficient catalyst for the one-pot, three-component synthesis of β-amino carbonyl compounds. researchgate.net While many protocols use various copper salts, the fundamental principle of leveraging copper's Lewis acidity and coordination properties remains central to achieving high yields and selectivity. orgchemres.orgresearchgate.net

The following table summarizes findings from research on homogeneous copper catalysis for aminomethylation and related reactions.

CatalystReaction TypeSubstratesProductKey FindingReference
Dipyridine Copper ChlorideMannich reactionAromatic aldehyde, aromatic amine, acetophenoneβ-Amino carbonyl compoundsExcellent yields in water; catalyst is efficient and reusable. researchgate.net
Cu(II) saltsortho-Selective AminomethylationPhenols, O-benzoylhydroxylaminesortho-Aminated phenolsMild conditions and high levels of ortho-selectivity. nih.gov
CuClOxidative CouplingN-carbamoyl tetrahydroisoquinolines, terminal alkynesα-alkynyl substituted tetrahydroisoquinolinesHighly enantioselective coupling. orgchemres.org
Cu(II) acetateortho-AminomethylationPhenols, potassium aminomethyltrifluoroborateortho-Aminomethyl-substituted phenolsHigh compatibility with various functional groups and moderate to excellent yields. nih.govnih.gov

Coordination Chemistry and Metal Complexation of 2 Butylamino Methyl Phenol Ligands

Ligand Design Principles and Coordination Potential

The design of a ligand is crucial as it dictates the stability, structure, and properties of the resulting metal complex. The compound 2-[(Butylamino)methyl]phenol is an O,N-donor ligand, whose potential for metal complexation is primarily determined by the characteristics of its donor atoms and its ability to form a stable chelate structure.

The this compound ligand features two key donor atoms: the oxygen of the phenolic group and the nitrogen of the secondary amine.

Phenolate (B1203915) Oxygen: The phenolic hydroxyl group is acidic and can be deprotonated, typically by adding a base during synthesis, to form a negatively charged phenolate ion. This phenolate oxygen acts as a hard donor atom. According to Hard and Soft Acid and Base (HSAB) theory, hard donors have a strong affinity for hard acceptor metal ions. Lanthanide(III) ions are considered hard acids, making the phenolate oxygen the primary and strongest binding site for these metals.

Amine Nitrogen: The secondary amine features a nitrogen atom with a lone pair of electrons, classifying it as a donor atom. Compared to the phenolate oxygen, the amine nitrogen is a softer donor. In this compound, this nitrogen is sp³-hybridized, part of a flexible aminomethyl bridge. This flexibility allows the nitrogen to position itself favorably for coordination with a metal ion that is already bound to the nearby phenolate oxygen.

When a polydentate ligand binds to a central metal ion through two or more donor atoms, it forms a ring structure known as a chelate. This process is entropically favorable and leads to complexes with enhanced stability, an observation known as the chelate effect.

The this compound ligand is structured to form a highly stable six-membered chelate ring upon coordination with a metal ion. The ring is composed of the metal ion, the phenolate oxygen, the ortho-carbon of the phenyl ring, the methylene (B1212753) bridge carbon, the amine nitrogen, and back to the metal ion (M-O-C-C-N-M). Six-membered chelate rings are known to be among the most stable configurations, minimizing steric strain. bhu.ac.in

Phenolate Oxygen and Amine Nitrogen Donor Atom Characteristics

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands like this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Lanthanide ions (Ln³⁺) are known for their high coordination numbers (typically ranging from 8 to 12) and their preference for oxygen-donor ligands. academie-sciences.fr The complexation with this compound would involve the deprotonated ligand acting as a bidentate O,N-donor, forming a stable chelate.

The choice of the metal salt precursor can significantly impact the structure and composition of the final complex. Lanthanide nitrates (Ln(NO₃)₃·xH₂O) and chlorides (LnCl₃·xH₂O) are common starting materials. ajol.info

Nitrate (B79036) Precursors: Nitrate ions (NO₃⁻) can themselves act as bidentate ligands, coordinating to the lanthanide ion through two oxygen atoms. ajol.info In reactions involving lanthanide nitrates, it is common for nitrate groups to be part of the final coordination sphere, potentially leading to complexes with high coordination numbers (e.g., 9 or 10). mdpi.com The synthesis typically requires a base (like triethylamine) to facilitate the deprotonation of the ligand's phenolic group, enabling coordination.

Chloride Precursors: Chloride ions (Cl⁻) are monodentate ligands. When lanthanide chlorides are used, the resulting complexes may have different structures and coordination numbers compared to their nitrate counterparts. ajol.infoajol.info In some cases, chloride ions may act as counter-ions, balancing the charge of a cationic complex, or they may be directly coordinated to the metal center. ajol.infoajol.info Studies on analogous Schiff base systems show that chloride precursors can lead to octahedral geometries where two chlorides occupy axial positions. ajol.info

A general synthetic scheme would involve dissolving the lanthanide salt and the this compound ligand in a solvent like methanol (B129727) or ethanol (B145695), followed by the addition of a base. The resulting complex may precipitate or be crystallized by slow evaporation or diffusion of another solvent.

The stoichiometry of the resulting lanthanide complex—the ratio of metal ions to ligands—is influenced by several factors, including the size of the lanthanide ion, the steric bulk of the ligand, and the coordinating nature of the counter-ion (anion) from the salt precursor. academie-sciences.frrsc.org

For lanthanide complexes with bidentate ligands, several metal-to-ligand (M:L) ratios are possible. Research on similar N,O-donor ligands shows that stoichiometries can vary. ajol.infounige.ch For instance, with nitrate salts, complexes with a 1:3 (M:L) ratio have been observed where three bidentate ligands and three bidentate nitrate ions result in a nine-coordinate metal center. researchgate.net With chloride salts, complexes with a 1:4 (M:L) ratio have been reported, forming cationic complexes like [Ln(L)₄Cl₂]⁺ with an external chloride counter-ion. ajol.infoajol.info The larger ionic radii of early lanthanides (like Nd) may allow for higher coordination numbers and different stoichiometries compared to the smaller, later lanthanides (like Dy). rsc.org

The table below illustrates potential stoichiometries and coordination numbers for complexes of this compound (represented as L⁻) with Gd(III), Dy(III), and Nd(III), based on common findings in lanthanide coordination chemistry.

Table 1: Plausible Stoichiometries for Ln(III) Complexes with this compound (L) This table is illustrative and based on general principles, as specific experimental data for this compound is not widely available.

Metal IonPrecursor SaltPlausible M:L RatioExample Complex FormulaPotential Coordination Number
Gd(III)Nitrate1:3[Gd(L)₃(NO₃)₃]9
Dy(III)Nitrate1:3[Dy(L)₃(NO₃)₃]9
Nd(III)Nitrate1:2[Nd(L)₂(NO₃)₂(H₂O)ₓ]8-10
Gd(III)Chloride1:4[Gd(L)₄Cl₂]Cl8 (Octahedral)
Dy(III)Chloride1:4[Dy(L)₄Cl₂]Cl8 (Octahedral)
Nd(III)Chloride1:4[Nd(L)₄Cl₂]Cl8 (Octahedral)
Nitrate and Chloride Salt Precursor Reactions

Complexation with Transition Metal Ions (e.g., Ce(III), Ho(III), Er(III), Ni(II), Co(II), Cu(II), Zn(II))

The this compound ligand typically acts as a bidentate donor, coordinating to metal ions through the phenolate oxygen and the amino nitrogen atoms. This chelation forms a stable six-membered ring, a common feature in the coordination chemistry of such ligands. While specific studies on the complexation of this compound with the full range of cerium(III), holmium(III), erbium(III), nickel(II), cobalt(II), copper(II), and zinc(II) ions are not extensively documented in the reviewed literature, the behavior of analogous aminophenolate and related Schiff base ligands provides significant insights into the expected coordination modes.

For lanthanide ions such as Ce(III), Ho(III), and Er(III), complexation with similar Schiff base ligands has been shown to result in high coordination numbers. For instance, complexes of lanthanide nitrates with 2-((E)-(tert-butylimino)methyl)-6-methoxyphenol are ten-coordinate, adopting a tetradecahedron geometry. ajol.info In these complexes, the ligand coordinates through both the phenolic and methoxy (B1213986) oxygen atoms, with the coordination sphere being completed by bidentate nitrate ligands. ajol.info In other cases with related Schiff base ligands, lanthanide nitrate complexes have been found to be nine-coordinate with a muffin polyhedra geometry, where the ligand is monodentate, binding only through the phenolic oxygen. ajol.info Lanthanide chloride complexes with a similar ligand have exhibited octahedral geometry. ajol.info

With first-row transition metals like Ni(II), Co(II), Cu(II), and Zn(II), this compound is expected to form complexes with lower coordination numbers. Studies on analogous aminophenolate ligands show that zinc(II) can form distorted tetrahedral complexes. researchgate.net Nickel(II) complexes with related Schiff base ligands have been observed to adopt distorted square planar geometries. nih.gov Copper(II) complexes with N,O-donor ligands can exhibit tetrahedrally distorted or square-planar geometries, influenced by steric and electronic factors, including the presence of hydrogen bonding. nih.gov Cobalt(II) complexes with related ligands have also been synthesized and structurally characterized, often revealing tetrahedral or octahedral geometries depending on the stoichiometry and the nature of other coordinating species. rasayanjournal.co.inrsc.org The flexible coordination behavior of these metal ions allows for the formation of a variety of structural motifs. rasayanjournal.co.innih.gov

Crystallization Techniques for Single-Crystal Growth

The growth of high-quality single crystals is essential for the definitive structural elucidation of coordination compounds by X-ray diffraction. For metal complexes of aminophenolate ligands, several standard crystallization techniques are employed.

Commonly used methods include:

Slow Evaporation: A solution of the complex in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration promotes the formation of well-ordered crystals.

Vapor Diffusion: This technique involves placing a concentrated solution of the complex in a small, open container within a larger sealed vessel that contains a solvent in which the complex is less soluble (an anti-solvent). The slow diffusion of the anti-solvent vapor into the complex's solution reduces its solubility, leading to crystallization. echemi.com This method was successfully used to obtain single crystals of lanthanide complexes with a related Schiff base ligand by diffusing diethyl ether into a methanolic solution at low temperatures. ajol.info

Liquid-Liquid Diffusion (Layering): A solution of the complex is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the complex solution.

For water-soluble cationic coordination complexes, a nano-crystallization method has also been developed, which employs a screening approach with a variety of anions to induce crystallization. rsc.org The choice of solvent is crucial; methanol, ethanol, dimethylformamide (DMF), and mixtures such as acetonitrile-water or acetone-water are often utilized. ajol.infoechemi.com The success of crystallization is dependent on factors like solvent, temperature, concentration, and the presence of suitable counter-ions. echemi.com

Structural Analysis of Coordination Compounds

X-ray Diffraction Studies of Complex Geometries

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of coordination compounds, providing detailed information about the coordination environment of the metal ion, bond lengths, bond angles, and intermolecular interactions.

The coordination sphere of a metal ion is defined by the arrangement of the donor atoms of the ligands directly bonded to it. The geometry of this arrangement is described by a coordination polyhedron. For complexes with ligands analogous to this compound, a variety of polyhedra have been identified.

Octahedral Geometry: This is a common coordination geometry for transition metal ions. For example, lanthanide chloride complexes with the 2-((E)-(tert-butylimino)methyl)phenol ligand exhibit an octahedral geometry, with four monodentate Schiff base ligands in the equatorial positions and two chloride ions in the axial positions. ajol.info Nickel(II) complexes with tridentate Schiff base ligands also adopt a distorted octahedral environment. rsc.org

Tetradecahedron Geometry: This ten-coordinate geometry has been observed in lanthanide nitrate complexes with the Schiff base ligand 2-((E)-(tert-butylimino)methyl)-6-methoxyphenol. ajol.info In these structures, two bidentate ligands and three bidentate nitrate groups complete the coordination sphere of the lanthanide ion. ajol.info

Muffin Geometry: A nine-coordinate geometry described as a "muffin" polyhedron has been identified in gadolinium(III) and dysprosium(III) nitrate complexes with 2-((E)-(tert-butylimino)methyl)phenol. ajol.info This geometry arises from the coordination of three monodentate ligands and three bidentate nitrate ions. ajol.info

Distorted Tetrahedral/Square Planar Geometry: For divalent transition metals like Zn(II) and Ni(II), four-coordinate geometries are common. Zinc complexes with aminophenolate ligands often exhibit distorted tetrahedral geometries. researchgate.net A nickel(II) complex with a propyl-substituted imino-phenol ligand was found to have a distorted square planar geometry. nih.gov

The bond lengths and angles within a coordination complex provide quantitative details about the metal-ligand interactions and the distortion of the coordination polyhedron from its ideal geometry. Data from structurally characterized complexes with analogous ligands offer a reference for what can be expected for complexes of this compound.

In lanthanide complexes with a related Schiff base, the average Ln-O(phenolate) bond length is approximately 2.2816 Å, while the Ln-O(nitrate) bond lengths are longer, averaging around 2.5059 Å. ajol.info In chloride-containing lanthanide complexes, the Ln-O(phenolate) distances range from 2.229(4) to 2.2797(18) Å, and the average Ln-Cl bond length is 2.6530 Å, with Cl-Ln-Cl angles close to the ideal 180° for an octahedral geometry. ajol.info For lanthanide complexes with a methoxy-substituted Schiff base, the average Ln-O(phenolate) and Ln-O(methoxide) bond lengths are 2.329 Å and 2.648 Å, respectively. ajol.info

Selected Average Bond Lengths (Å) in Analogous Metal Complexes
Metal IonLigand TypeM-O (phenolate)M-X (other)Reference
Gd(III), Dy(III)2-((E)-(tert-butylimino)methyl)phenol2.28162.5059 (O-nitrate) ajol.info
Nd(III), Gd(III), Dy(III)2-((E)-(tert-butylimino)methyl)phenol2.229(4) - 2.2797(18)2.6530 (Cl) ajol.info
Ce(III), Nd(III), Gd(III), Ho(III), Er(III)2-((E)-(tert-butylimino)methyl)-6-methoxyphenol2.3292.648 (O-methoxy) ajol.info
Metal-Ligand Bond Lengths and Angles

Isomerism in Metal Complexes (e.g., Stereoisomerism)

There is no available information in the reviewed literature concerning the stereoisomerism of metal complexes formed with this compound. In principle, metal complexes involving this ligand could exhibit various forms of isomerism. For instance, in an octahedral complex with a general formula [M(L)₂X₂], where L is the bidentate 2-[(butylamino)methyl]phenolate ligand and X is a monodentate ligand, cis- and trans-geometrical isomers could potentially form. Furthermore, if the coordination of the ligand creates a chiral center at the metal atom, optical isomers (enantiomers) could exist. However, without experimental evidence such as crystallographic data or spectroscopic analysis for complexes of this compound, any discussion of isomerism remains purely speculative.

Electronic Properties of Metal Complexes

No experimental or theoretical data on the electronic properties of metal complexes with this compound were found. The study of electronic properties, including electronic transitions, is fundamental to understanding the bonding and behavior of coordination compounds.

Electronic Transitions and Spectroscopic Signatures (e.g., f-f Transitions in Lanthanide Complexes)

Specific spectroscopic data, particularly concerning f-f transitions in lanthanide complexes of this compound, is absent from the scientific literature. Lanthanide complexes are known for their characteristic sharp, line-like emission bands in the UV, visible, and near-infrared regions, which arise from partially forbidden f-f electronic transitions. euroasiapub.orgnih.gov The energies and intensities of these transitions are sensitive to the coordination environment around the lanthanide ion. The nature of the ligand, including its coordinating atoms, geometry, and electronic donating ability, directly influences the crystal field splitting and the resulting spectroscopic signatures. Without synthesized and analyzed lanthanide complexes of this compound, no information on their specific f-f transitions can be provided.

Chemical Reactivity, Derivatization, and Transformation Pathways of 2 Butylamino Methyl Phenol

Exploration of Reactive Sites and Chemical Selectivity

The molecule 2-[(butylamino)methyl]phenol possesses several reactive sites, leading to a range of possible chemical transformations. The primary sites of reactivity are:

The Phenolic Hydroxyl Group: This group imparts acidic properties to the molecule and can participate in reactions typical of phenols, such as etherification and esterification. The oxygen atom, with its lone pairs of electrons, is a key nucleophilic center.

The Aromatic Ring: The benzene (B151609) ring is activated towards electrophilic substitution by the electron-donating hydroxyl group. The ortho and para positions relative to the hydroxyl group are particularly susceptible to attack. However, the ortho position is already substituted with the aminomethyl group, directing further substitution primarily to the para position (C4 and C6). acs.org

The Secondary Amine: The nitrogen atom of the butylamino group has a lone pair of electrons, making it a nucleophilic and basic center. It can react with electrophiles and participate in acid-base chemistry.

The Methylene (B1212753) Bridge: The CH2 group linking the aromatic ring and the amino group can also be involved in certain reactions, although it is generally less reactive than the other sites.

The chemical selectivity of reactions involving this compound is highly dependent on the reaction conditions, including the nature of the reactants, the solvent, and the temperature. For instance, in the presence of a strong base, the phenolic proton will be abstracted, enhancing the nucleophilicity of the phenoxide ion and promoting reactions at the aromatic ring. Conversely, in acidic conditions, the amino group is likely to be protonated, which can influence the reactivity of the rest of the molecule.

Proton Transfer Processes and Zwitterion Formation within the Molecular Structure

A significant feature of ortho-phenolic Mannich bases like this compound is the potential for intramolecular proton transfer. This process involves the transfer of the acidic proton from the phenolic hydroxyl group to the basic nitrogen atom of the amino group, leading to the formation of a zwitterionic tautomer. mdpi.com This equilibrium is influenced by several factors, including the substituents on the aromatic ring and the amine, as well as the solvent polarity. mdpi.comtandfonline.com

The formation of a zwitterion is facilitated by the formation of a stable six-membered intramolecular hydrogen bond in the non-polar form. nie.edu.sg In solution, there exists an equilibrium between the neutral phenolic form and the zwitterionic form.

Equilibrium of this compound

FormDescription
Neutral Phenolic Form The proton resides on the oxygen atom of the hydroxyl group, forming an intramolecular hydrogen bond with the nitrogen atom.
Zwitterionic Form The proton is transferred to the nitrogen atom, creating a positively charged ammonium (B1175870) group and a negatively charged phenoxide.

Studies have shown that in nonpolar solvents, the neutral form with an intramolecular hydrogen bond is generally favored. nih.gov However, in polar, protic solvents, the zwitterionic form can be stabilized through intermolecular interactions with the solvent molecules. tandfonline.com The extent of proton transfer can be investigated using spectroscopic techniques such as NMR and IR, as the chemical shifts and vibrational frequencies are sensitive to the location of the proton. tandfonline.comnie.edu.sgnih.gov For example, the transfer of the proton to the nitrogen atom in the presence of a polar solvent like DMSO results in a deshielding of the methylene protons in the NMR spectrum. tandfonline.com

The difference in proton transfer behavior between Mannich bases and Schiff bases is noteworthy. In Mannich bases, the equilibrium is between phenolic and phenolate (B1203915) forms. mdpi.com In contrast, Schiff bases exhibit a stronger influence of resonance between zwitterionic and keto structures. mdpi.com The energy barrier for proton transfer in Mannich bases is generally higher than in Schiff bases, and the proton-transferred state in Mannich bases is often only accessible through stabilization by solvent molecules. mdpi.com

Derivatization Reactions Leading to Substituted Phenolic Mannich Bases

The reactive sites on this compound allow for a variety of derivatization reactions, leading to a wide range of substituted phenolic Mannich bases with potentially altered chemical and physical properties.

Tandem Reactions and Cascade Cyclocondensations

Phenolic Mannich bases can participate in tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. uobaghdad.edu.iq These reactions can lead to the formation of complex molecular architectures. For example, the reaction of a phenolic Mannich base can be the first step in a cascade sequence. acs.org

One such process involves the in-situ generation of an ortho-quinone methide (o-QM) intermediate from the phenolic Mannich base. beilstein-journals.org This highly reactive intermediate can then undergo various cycloaddition or nucleophilic addition reactions. For instance, the reaction of a Mannich base with a dienophile can lead to the formation of xanthene derivatives. beilstein-journals.org These tandem processes offer an efficient route to complex heterocyclic structures.

Formation of Bis-Mannich Bases and Oligomeric Structures

Under appropriate reaction conditions, phenols can react with formaldehyde (B43269) and a primary or secondary amine to yield bis-Mannich bases, where two aminomethyl groups are introduced onto the aromatic ring. nih.gov While this compound itself is a mono-Mannich base, its synthesis from phenol (B47542) can be controlled to favor either mono- or di-substitution. If the starting material is phenol, reaction with sufficient formaldehyde and butylamine (B146782) can lead to the formation of 2,6-bis[(butylamino)methyl]phenol. acs.org

Furthermore, phenolic Mannich bases can themselves act as nucleophiles in subsequent Mannich-type reactions, leading to the formation of oligomeric structures. mdpi.com For instance, a di-Mannich base can react with an aminal (a source of the iminium ion) to form larger, more complex structures. mdpi.com The formation of these oligomers is often competitive with the formation of simpler di-Mannich bases and can be influenced by reaction time, temperature, and solvent polarity. mdpi.com The synthesis of polymeric Mannich bases is also possible and is a strategy to create materials with specific properties, such as epoxy curing agents. pcimag.com

Mechanisms of Molecular Transformation (e.g., Aminolysis, Deamination)

This compound and its derivatives can undergo various molecular transformations, including aminolysis and deamination, which are crucial for their reactivity and potential applications.

Aminolysis: This reaction involves the cleavage of a chemical bond by an amine. In the context of derivatives of this compound, aminolysis can occur. For example, if the phenolic hydroxyl group is esterified, the resulting ester can undergo aminolysis with an external amine. More directly related to the Mannich base structure, the C-N bond can be subject to cleavage under certain conditions. The mechanism of the Mannich reaction itself can be reversible, and the reverse reaction can be considered a form of deaminomethylation. scielo.br Studies on the reaction of phenols with N-methylenealkylamines have shown that the initially formed o-hydroxybenzylamine can undergo a slow aminolysis. semanticscholar.org

Deamination: This process involves the removal of an amino group from a molecule. For ortho-phenolic Mannich bases, deamination is a particularly important transformation as it can lead to the formation of highly reactive ortho-quinone methide (o-QM) intermediates. nih.govresearchgate.net This process is often considered a key step in the biological activity of some phenolic Mannich bases. nih.govias.ac.in The o-QM can then act as an electrophile, readily reacting with various nucleophiles. researchgate.net This deamination can be triggered under physiological conditions and is a form of prodrug activation. scielo.br The ease of deamination is a distinguishing feature of ortho-phenolic Mannich bases compared to their para-isomers.

Catalytic Applications of 2 Butylamino Methyl Phenol and Its Metal Complexes

Role of Schiff Base Metal Complexes as Catalytic Agents

Schiff base ligands, synthesized from the condensation of a primary amine and a carbonyl compound, form stable and versatile complexes with a wide range of transition metals. nih.gov Metal complexes of Schiff bases derived from salicylaldehyde (B1680747) and butylamine (B146782) (or its structural analogues like tert-butylamine) are notable for their catalytic prowess in various organic transformations. scielo.org.zaresearchgate.net The coordination of the Schiff base to a metal center, typically through the phenolic oxygen and the imine nitrogen atoms, is crucial for activating the metal for catalytic processes. researchgate.net

These complexes serve as effective catalysts in several key reaction types:

Oxidation Reactions: Transition metal complexes of these Schiff bases are active catalysts for oxidation reactions. For instance, complexes of cobalt(II), copper(II), zinc(II), and palladium(II) with the ligand 2-(tert-butyliminomethyl)phenol have been shown to promote the selective oxidation of sulfides to their corresponding sulfoxides and sulfones using hydrogen peroxide as the oxidant. researchgate.net In a different approach, a sterically demanding molybdenum(VI) dioxo complex incorporating a 2,4-di-tert-butyl-6-((tert-butylimino)methyl)phenol ligand can catalytically activate molecular oxygen for the oxidation of phosphines. rsc.org The catalytic cycle for this molybdenum complex involves the formation of intermediate peroxo and reduced mono-oxo species. rsc.org

Transfer Hydrogenation: Anionic ruthenium(II) nitrosyl complexes containing the 2-butyliminomethyl-phenol ligand have been identified as efficient catalytic precursors for the transfer hydrogenation of ketones, such as acetophenone. researchgate.netx-mol.com This process typically involves the transfer of a hydrogen atom from a donor molecule to the substrate, facilitated by the ruthenium complex.

Biomimetic Catalysis: Certain copper(II) complexes of related Schiff bases and their reduced (amino) forms demonstrate activities that mimic biological enzymes. rsc.org For example, they can catalyze the hydrolysis of phosphate (B84403) esters (phosphatase activity) and the oxidation of o-aminophenol (phenoxazinone synthase activity). rsc.org This biomimetic capability highlights their potential in developing synthetic enzyme models.

Catalyst Efficiency and Performance Optimization

The effectiveness of these Schiff base metal catalysts is not uniform and depends on a variety of factors, including the choice of metal, the specific structure of the ligand, and the reaction conditions. Optimizing these parameters is key to enhancing catalyst performance.

Several factors influence catalyst efficiency:

Influence of Metal and Ligand Structure: The nature of the central metal ion is a primary determinant of catalytic activity. In the oxidation of sulfides using 2-(tert-butyliminomethyl)phenol complexes, the zinc(II) complex was found to exhibit the highest catalytic activity compared to cobalt(II), copper(II), and palladium(II) congeners. scielo.org.zaresearchgate.net This difference is partly attributed to the geometry of the complex; the lower activity of the Co(II) complex was proposed to be due to increased steric hindrance, which limits the substrate's access to the metal center. researchgate.net Furthermore, comparing Schiff base complexes to their reduced Mannich base counterparts reveals significant differences in catalytic rates for biomimetic reactions, underscoring the critical role of the ligand's electronic and structural properties. rsc.org

Reaction Conditions: External parameters such as temperature and the choice of oxidant are crucial for performance. The oxidation of sulfides was found to be influenced by reaction temperature. scielo.org.za The choice of counter-ion in the complex salt can also play a role; lanthanide chloride complexes are suggested to be potentially better catalysts than their nitrate (B79036) counterparts because the coordination sphere is less saturated, making it easier for substrate molecules to bind to the metal center during the catalytic cycle. researchgate.net

Performance Metrics: Catalyst performance is quantified using metrics such as conversion rates, product yields, and turnover numbers (k_cat), which measures the number of substrate molecules converted per catalyst molecule per unit time.

Table 1: Catalytic Performance of Metal Complexes with 2-(tert-butyliminomethyl)phenol in Sulfide Oxidation

This table summarizes the relative catalytic activity of different metal complexes in the oxidation of thioanisole.

Metal IonCatalyst ComplexCatalytic ActivityReference
Zinc(II)[Zn(L)₂]Best Performance scielo.org.zaresearchgate.net
Palladium(II)[Pd(L)₂]Moderate Activity scielo.org.zaresearchgate.net
Copper(II)[Cu(L)₂]Moderate Activity scielo.org.zaresearchgate.net
Cobalt(II)[Co(L)₂]Low Activity scielo.org.zaresearchgate.net
(L = 2-(tert-butyliminomethyl)phenolate)

Table 2: Biomimetic Catalytic Activity of a Copper(II) Schiff Base Complex vs. its Reduced Analogue

This table compares the turnover numbers (k_cat) for a Schiff base complex and its corresponding reduced (amino) form in mimicking enzyme activity.

Catalytic ReactionSubstrateCatalystk_catReference
Phenoxazinone synthase mimicry2-Aminophenol (OAP)[Cu(L²) (N₃)] (Reduced Schiff Base)134.4 h⁻¹ rsc.org
Phosphatase mimicry4-Nitrophenylphosphate (4-NPP)[Cu(L¹)(N₃)]ₙ (Schiff Base)22.6 s⁻¹ rsc.org
(L¹ = (E)-4-chloro-2-[(2-propylaminoethylimino)methyl]phenolate; L² = 4-chloro-2-[(2-(propylaminoethylamino)methyl]phenolate)

Table 3: Catalytic Application of Ruthenium(II) Schiff Base Complexes

This table highlights the use of a ruthenium complex in transfer hydrogenation.

CatalystReactionSubstrateResultReference
[Et₃NH][Ru(κ²-N,O-L)(NO)Cl₃]Transfer HydrogenationAcetophenoneEfficient catalytic precursor researchgate.net
(L = 2-butyliminomethyl-phenolate)

Optimization of these catalytic systems often involves a trade-off between activity and selectivity. scispace.com Modern approaches are increasingly turning to computational tools and genetic algorithms to navigate the vast chemical space of potential catalysts, accelerating the discovery of new structures with tailored properties for specific chemical transformations. scispace.com

Advanced Spectroscopic and Spectrometric Characterization of 2 Butylamino Methyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-[(Butylamino)methyl]phenol, offering precise information about the chemical environment of each proton and carbon atom. The compound exists in a tautomeric equilibrium between the phenol-imine and the keto-amine forms, a phenomenon that is often distinguishable by NMR in different solvents. researchgate.net

¹H NMR Spectral Analysis (Chemical Shifts, Coupling Patterns, Integration)

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The chemical shifts are influenced by the electron density around the protons and the presence of electronegative atoms like oxygen and nitrogen. uct.ac.za

Key expected signals in the ¹H NMR spectrum include:

Aromatic Protons: The protons on the phenolic ring typically appear in the downfield region, generally between 6.0 and 8.0 ppm. Their specific shifts and coupling patterns depend on their position relative to the hydroxyl and the aminomethyl groups.

Azomethine Proton (-CH=N-): In the imine tautomer, the proton of the azomethine group is highly deshielded and is expected to appear as a singlet at approximately 8.8 ppm. nih.gov

Phenolic Proton (-OH): The phenolic proton signal is often broad and its chemical shift is highly dependent on solvent and concentration, typically appearing in a wide range, sometimes as far downfield as 12.3 ppm. nih.gov

Methylene (B1212753) Protons (-CH₂-N-): The protons of the methylene group adjacent to the nitrogen atom are expected to resonate at a specific chemical shift.

Butyl Group Protons: The protons of the n-butyl group will show characteristic signals, with the protons closest to the nitrogen atom being the most deshielded. The terminal methyl group will appear as a triplet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H6.0 - 8.0Multiplet
-CH=N-~8.8Singlet
-OH10.0 - 13.0 (variable)Broad Singlet
-N-CH₂-3.5 - 4.0Triplet
-CH₂-CH₂-CH₂-CH₃1.2 - 1.8Multiplet
-CH₃~0.9Triplet

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. researchgate.net

Key expected signals in the ¹³C NMR spectrum include:

Aromatic Carbons: The carbons of the benzene (B151609) ring typically resonate between 110 and 160 ppm. The carbon atom attached to the hydroxyl group (C-OH) will be significantly downfield.

Azomethine Carbon (-C=N-): The carbon of the imine group is characteristically found in the downfield region, often around 160-170 ppm.

Aliphatic Carbons: The carbons of the butyl group will appear in the upfield region of the spectrum, generally between 10 and 60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C-OH155 - 165
Aromatic C-H115 - 135
Aromatic C-C(H)=N118 - 125
-C=N-160 - 170
-N-CH₂-50 - 60
-CH₂-CH₂-CH₂-CH₃13 - 35

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups present in this compound by detecting their characteristic vibrational frequencies.

Assignment of Characteristic Vibrational Bands (e.g., C=N, O-H, C-H)

The FT-IR spectrum of this compound is expected to exhibit several key absorption bands that confirm its structure.

O-H Stretching: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. This broadening is often due to intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the butyl group are observed just below 3000 cm⁻¹.

C=N Stretching: The stretching vibration of the azomethine (C=N) group is a key diagnostic peak for Schiff bases and is expected to appear in the range of 1600-1630 cm⁻¹. doi.org The position of this band can be influenced by conjugation and the electronic nature of the substituents.

C-O Stretching: The phenolic C-O stretching vibration is typically observed around 1250-1300 cm⁻¹.

Table 3: Characteristic FT-IR Vibrational Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-HStretching3200 - 3500 (broad)
Aromatic C-HStretching> 3000
Aliphatic C-HStretching< 3000
C=NStretching1600 - 1630
C=C (Aromatic)Stretching1450 - 1600
C-OStretching1250 - 1300

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Tautomerism Studies

UV-Vis spectroscopy provides valuable information about the electronic transitions within the molecule and is particularly useful for studying the keto-enol tautomerism in salicylaldimine derivatives. nih.govtandfonline.com The absorption bands correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands:

π → π* Transitions: These transitions, originating from the aromatic ring and the C=N double bond, typically occur at shorter wavelengths (higher energy), often in the range of 250-350 nm.

n → π* Transitions: These transitions involve the non-bonding electrons on the nitrogen and oxygen atoms and are generally observed at longer wavelengths (lower energy) with lower intensity.

The position of the absorption maxima can be sensitive to the solvent polarity, which can shift the tautomeric equilibrium. For instance, polar solvents may favor the keto-amine tautomer, leading to changes in the UV-Vis spectrum. rug.nl The salicylaldehyde (B1680747) moiety itself shows significant absorption that is pH-dependent. researchgate.net

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation pattern. dergipark.org.tr In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are detected based on their mass-to-charge ratio (m/z).

For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation pattern would likely involve the cleavage of the butyl group and other characteristic bond ruptures, providing further structural confirmation. The use of n-butylamine as an additive in electrospray ionization (ESI) mass spectrometry has been shown to improve the analysis of certain metabolites. mdpi.comnih.gov

Theoretical and Computational Chemistry Studies of 2 Butylamino Methyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical investigation of 2-[(Butylamino)methyl]phenol, providing a detailed picture of its behavior at the atomic and electronic levels. These methods are essential for predicting molecular properties and understanding the underlying principles governing its chemical nature.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a principal method for the computational study of Schiff base compounds, including N-substituted phenols. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometry optimization. By finding the minimum energy conformation, researchers can accurately predict bond lengths, bond angles, and dihedral angles.

Furthermore, DFT provides a robust framework for analyzing the electronic structure of the molecule. This includes the distribution of electron density, the energies of molecular orbitals, and other key electronic parameters that dictate the molecule's reactivity and spectroscopic properties.

Basis Set Selection and Methodological Considerations

The accuracy of DFT calculations is contingent upon the choice of the basis set and the specific functional employed. For organic molecules like this compound, the 6-311++G(d,p) basis set is commonly used in conjunction with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This combination has been shown to provide a reliable balance between computational cost and accuracy for predicting the geometric and electronic properties of such systems.

The selection of the computational method is critical, as it directly influences the quality of the results. The B3LYP functional, for instance, incorporates both Hartree-Fock exchange and DFT exchange-correlation functionals, offering a high degree of accuracy for a wide range of chemical systems.

Analysis of Molecular Electronic Properties

The electronic properties of this compound are key to understanding its chemical behavior. Computational analyses provide detailed insights into these properties through various methods, including Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO-LUMO gap provides insights into its charge transfer characteristics.

ParameterEnergy (eV)
E_HOMO -
E_LUMO -
Energy Gap (ΔE) -
Data for this compound is not available in the provided search results. The table is illustrative of how such data would be presented.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative electrostatic potential, typically colored red, are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, areas of positive potential, shown in blue, are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP surface would likely show a negative potential around the oxygen and nitrogen atoms due to their high electronegativity, indicating these as likely sites for interaction with electrophiles. The hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

In this compound, NBO analysis can quantify the stabilization energies associated with interactions such as the delocalization of lone pair electrons from the oxygen and nitrogen atoms into antibonding orbitals of adjacent bonds. This analysis helps to elucidate the nature of the intramolecular hydrogen bonding and other subtle electronic effects that influence the molecule's conformation and reactivity.

InteractionStabilization Energy E(2) (kcal/mol)
--
--
Specific NBO analysis data for this compound is not available in the provided search results. The table is illustrative of how such data would be presented.

Mulliken Atomic Charge Distribution

The distribution of electron density within a molecule is fundamental to understanding its chemical behavior, including its polarity, sites of reactivity, and intermolecular interactions. Mulliken population analysis is a method used in computational chemistry to assign partial charges to individual atoms within a molecule. icm.edu.pl This analysis provides a numerical representation of the electron distribution, offering insights into the electrostatic properties of the molecule. icm.edu.pl

For a molecule like this compound, a Mulliken atomic charge analysis, typically performed using Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would reveal the charge distribution across the phenol (B47542) ring, the butylamino side chain, and the hydroxyl group. icm.edu.pl It is expected that the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group would possess negative Mulliken charges due to their high electronegativity, making them nucleophilic centers. Conversely, the hydrogen atom of the hydroxyl group and the carbon atoms bonded to the electronegative oxygen and nitrogen atoms would likely exhibit positive charges, indicating their electrophilic character.

Illustrative Data: Mulliken Atomic Charges for a Phenol Derivative

The following table presents hypothetical Mulliken atomic charge data for key atoms in this compound, based on general principles and data from similar molecules found in the literature. This data serves as an example of what a typical computational output would provide.

AtomAtomic SymbolHypothetical Mulliken Charge (a.u.)
Phenolic OxygenO-0.650
Phenolic HydrogenH+0.420
Amino NitrogenN-0.580
C1 (C-OH)C+0.250
C2 (C-CH2)C-0.150
Methylene (B1212753) CarbonC+0.180

This table is for illustrative purposes and does not represent experimentally or computationally verified data for this compound.

Reactivity Descriptors and Chemical Selectivity Studies

To predict the reactivity of different atomic sites within a molecule, computational chemists employ reactivity descriptors derived from conceptual DFT. Among the most powerful of these are the Fukui functions, which indicate the change in electron density at a specific point in the molecule when the total number of electrons is changed. researchgate.net The Fukui function helps in identifying the most probable sites for nucleophilic, electrophilic, and radical attacks. researchgate.net

The three main types of Fukui functions are:

fk+ : for nucleophilic attack (attack by an electron donor), which corresponds to the addition of an electron. A higher value indicates a more reactive site for a nucleophile.

fk- : for electrophilic attack (attack by an electron acceptor), which corresponds to the removal of an electron. A higher value indicates a more reactive site for an electrophile.

fk0 : for radical attack, which is the average of fk+ and fk-.

For this compound, Fukui function analysis would likely identify the phenolic oxygen and the nitrogen atom as primary sites for electrophilic attack, due to their lone pairs of electrons. The aromatic ring, particularly the carbon atoms ortho and para to the hydroxyl group, would also show susceptibility to electrophilic attack. Conversely, the acidic proton of the hydroxyl group would be a likely site for nucleophilic attack.

Illustrative Data: Fukui Functions for Key Atoms in a Phenol Derivative

This table provides an example of condensed Fukui function values for selected atoms of a hypothetical this compound molecule.

Atomfk+ (Nucleophilic Attack)fk- (Electrophilic Attack)fk0 (Radical Attack)
Phenolic Oxygen (O)0.0850.1500.118
Amino Nitrogen (N)0.0700.1350.103
C4 (para to -OH)0.0500.1000.075
C6 (ortho to -OH)0.0450.0950.070

This table is for illustrative purposes and does not represent experimentally or computationally verified data for this compound.

Computational Investigation of Reaction Mechanisms and Tautomerism

Intramolecular proton transfer is a key reaction mechanism in many ortho-substituted phenols, especially those with a hydrogen-bond accepting group on the side chain, such as this compound. A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of its geometry. mjcce.org.mk For proton transfer, the PES is typically scanned along the reaction coordinate, which could be the O-H bond distance or the distance between the proton and the acceptor atom (in this case, the nitrogen atom). nih.gov

A PES scan for the intramolecular proton transfer in this compound would reveal the energy barrier for the proton to move from the phenolic oxygen to the amino nitrogen, forming a zwitterionic tautomer. mjcce.org.mk The scan would identify the geometries and energies of the reactant, the transition state, and the product of the proton transfer. mjcce.org.mk This information is crucial for understanding the kinetics and thermodynamics of the tautomerization process. Studies on similar phenol-amine systems have shown that the energy barrier can be influenced by factors such as the distance between the donor and acceptor atoms and the polarity of the solvent. nih.gov

Computational methods can provide valuable insights into the chemical and thermal stability of molecules. By calculating thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy at different temperatures, it is possible to predict the stability of a compound and its behavior under thermal stress. researchgate.net For this compound, these calculations would indicate its relative stability and the likelihood of decomposition at elevated temperatures.

Furthermore, bond dissociation energy (BDE) calculations can be used to assess chemical stability by determining the energy required to break specific bonds homolytically. acs.org For an antioxidant phenol derivative, the O-H bond dissociation energy is a particularly important parameter, as a lower BDE indicates a greater ability to donate a hydrogen atom to scavenge free radicals. acs.org Computational studies on substituted phenols have shown that the BDE is influenced by the nature and position of substituents on the aromatic ring. acs.org

Applications in Materials Science and Engineering for Advanced Functional Materials

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. fraunhofer.desigmaaldrich.com The properties of MOFs, such as their high porosity, large surface area, and tunable structures, are largely determined by the choice of the organic linker and the metal node. fraunhofer.deresearchgate.net

The fundamental components of MOFs are the metal-containing nodes, often referred to as secondary building units (SBUs), and the organic linkers that connect them. mit.edumit.edu The linker's geometry and the nature of its functional groups dictate the resulting framework's topology and properties. sigmaaldrich.comossila.com Molecules like 2-[(Butylamino)methyl]phenol are intriguing candidates for MOF linkers due to the presence of multiple potential coordination sites: the phenolic oxygen and the secondary amine nitrogen. These groups can chelate to a single metal center or bridge between different metal centers to build up a 1D, 2D, or 3D network. sigmaaldrich.com

The design of MOFs often relies on the "node-and-spacer" concept, where the metal clusters act as nodes and the organic ligands serve as the spacers that define the pore dimensions. researchgate.net The specific orientation of the hydroxyl and aminomethyl groups on the phenol (B47542) ring in this compound could direct the coordination geometry, influencing the formation of specific SBUs and, consequently, the final architecture of the MOF. Phenol-based ligands, in general, have been used to create novel MOF structures with interesting properties. ontosight.aibioforumconf.com

Table 1: Potential Coordination Sites of this compound for MOF Synthesis

Functional GroupAtomCoordination PotentialRole in MOF Structure
Phenolic HydroxylOxygenCan deprotonate and form a strong bond with a metal ion.Anchor point for linker-metal node connection.
Secondary AmineNitrogenPossesses a lone pair of electrons that can form a coordinate bond with a metal ion.Can act as a secondary coordination site, potentially leading to chelation or bridging between metal centers.

The structural diversity and porosity of MOFs can be precisely tuned by modifying the organic linker. fraunhofer.dersc.org The length, rigidity, and functionalization of the linker molecule are key parameters in controlling the pore size and shape of the resulting framework. sigmaaldrich.comresearchgate.net The incorporation of a flexible ligand like this compound, with its rotatable butyl group, could lead to the formation of dynamic or "soft" MOF structures. These flexible frameworks can exhibit unique properties, such as guest-induced structural transformations.

A significant challenge in MOF research is predicting the stability of a potential framework before undertaking its synthesis. mit.edu High-throughput computational screening, often employing machine learning models, has emerged as a powerful tool to address this challenge. mit.eduresearchgate.netrsc.org These computational methods can assess vast virtual libraries of hypothetical MOFs, predicting their thermal and chemical stability based on the structures of their constituent linkers and SBUs. mit.educhemrxiv.org

Using this approach, researchers can identify building blocks that are likely to form "ultrastable" MOFs, which are robust enough for practical applications. mit.edumit.edu A molecule like this compound could be included in these computational libraries as a potential linker. The models would analyze its geometric and electronic properties to predict the stability of MOFs it might form. mit.edu By recombining promising building blocks in silico, thousands of new, potentially ultrastable MOF structures can be generated and evaluated, guiding experimental efforts toward the most promising candidates for synthesis. mit.edumit.edu This computational-guided approach accelerates the discovery of materials with enhanced stability, a critical factor for applications in catalysis and gas storage. mit.edunih.gov

Tailoring MOF Porosity and Structural Diversity

Incorporation into Polymeric Systems and Hybrid Composites

The integration of functional organic molecules into polymer matrices is a common strategy to create advanced materials with tailored properties. These materials can be simple blends or true hybrid composites where the components are linked by strong chemical interactions. uomustansiriyah.edu.iq

Phenolic compounds are well-known for their role as stabilizers and antioxidants in polymeric materials. ontosight.aicnrs.fr The incorporation of this compound into a polymer matrix, either as an additive or chemically grafted onto the polymer backbone, could enhance the material's resistance to thermal or photo-oxidative degradation. The combination of a phenol and a hindered amine structure within the same molecule can lead to synergistic stabilizing effects. cnrs.frresearchgate.net

Table 2: Potential Roles of this compound in Polymeric Systems

Application AreaPotential RoleMechanism of ActionResulting Property
Polymer Stabilization Antioxidant AdditiveThe phenolic group can scavenge free radicals, preventing polymer chain degradation.Enhanced thermal and photo-stability.
Hybrid Composites Surface Modifier / Coupling AgentCan be attached to the surface of inorganic fillers to improve compatibility with an organic polymer matrix.Improved filler dispersion and enhanced mechanical properties.
Functional Polymers Monomer or Co-monomerThe hydroxyl or amine group can be used for chemical incorporation into the polymer backbone (e.g., polyesters, polyamides).Creation of a polymer with inherent functionality (e.g., chelating ability, altered solubility).

Potential in Sensing and Optoelectronic Materials

The electronic properties of aromatic molecules can be finely tuned by the introduction of various functional groups, making them suitable for applications in sensors and optoelectronics. mdpi.com Phenol derivatives, in particular, are a class of compounds explored for these purposes. ontosight.aimdpi.com

Research on structurally similar compounds provides strong evidence for the potential of this compound in this area. For instance, derivatives of 2-(butylamino)cinchomeronic dinitrile have been shown to be promising fluorophores that exhibit dual-state emission—meaning they fluoresce in both solution and solid states. nih.gov This is a highly desirable property for the fabrication of solid-state lighting and sensing devices. The photoluminescence quantum yield of these related compounds was found to be significant, indicating efficient light emission. nih.gov

This fluorescence could be harnessed for chemical sensing applications. The interaction of a target analyte with the this compound moiety could lead to a detectable change in its fluorescence properties, such as quenching or a shift in the emission wavelength. frontiersin.org This principle is the basis for many fluorescent chemical sensors, which are valued for their high sensitivity and rapid response. frontiersin.orgnih.gov

In optoelectronics, organic molecules are used in devices like organic light-emitting diodes (OLEDs) and organic solar cells. The ability to predict the electronic properties, such as HOMO/LUMO energy levels and absorption spectra, through computational methods like Density Functional Theory (DFT) is crucial for designing new materials. mdpi.comchemrxiv.org The specific combination of an electron-donating phenol group and the butylamino group in this compound would define its optoelectronic characteristics, making it a candidate for investigation as a component in such devices. uomustansiriyah.edu.iq

Q & A

Q. What experimental approaches confirm the environmental degradation pathways of this compound?

  • Methodological Answer : Use LC-QTOF-MS to track degradation products in simulated environmental conditions (UV exposure, microbial activity). Compare with EPA High Production Volume (HPV) datasets to identify persistent intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Butylamino)methyl]phenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[(Butylamino)methyl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.